2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one
Description
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one features a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a piperidine ring substituted at the 4-position with a 2H-1,2,3-triazol-2-yl group.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10-13(11(2)21-17-10)9-14(20)18-7-3-12(4-8-18)19-15-5-6-16-19/h5-6,12H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEVGDVXWGSJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a novel heterocyclic compound that combines oxazole and triazole moieties with a piperidine structure. This combination suggests a diverse range of potential biological activities. The biological activity of this compound has become a focal point in medicinal chemistry due to its promising pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 285.35 g/mol. The structural components include:
- Oxazole Ring : Known for its role in various biological activities.
- Triazole Ring : Exhibits significant therapeutic potential, particularly in antifungal and anticancer applications.
- Piperidine Moiety : Commonly associated with analgesic and antipsychotic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxazole and triazole rings. For instance, derivatives exhibiting cytotoxicity against various cancer cell lines have been reported. In vitro assays demonstrated that certain derivatives showed IC50 values ranging from 0.63 to 6.28 µM against different cancer cell lines, indicating substantial antiproliferative effects .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of several key enzymes:
- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases.
- Urease : Significant for treating infections caused by urease-producing bacteria.
Inhibitory activities were noted with IC50 values suggesting effective enzyme inhibition comparable to established inhibitors .
Antimicrobial Activity
The antibacterial properties of the compound were evaluated against various strains. The synthesized derivatives showed considerable activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Study 1: Anticancer Efficacy
A recent study investigated the cytotoxic effects of the compound on human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 2.14 µM for HeLa cells.
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of the compound. It was found to inhibit AChE with an IC50 value of 0.63 µM, showcasing its potential as a therapeutic agent for Alzheimer's disease.
Data Tables
| Biological Activity | Cell Line/Target | IC50 (µM) |
|---|---|---|
| Anticancer | HeLa | 2.14 |
| Anticancer | Caco-2 | 1.21 |
| AChE Inhibition | - | 0.63 |
| Urease Inhibition | - | 6.28 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2-(3,5-Dimethylisoxazol-4-yl)-1-(piperazin-1-yl)ethan-1-one (CAS 923163-10-4)
- Key Differences : Replaces the 4-(2H-triazol-2-yl)piperidine group with a piperazine ring.
- Implications: Solubility: Piperazine’s basic nitrogen may improve aqueous solubility compared to the triazole-substituted piperidine.
- Synthesis : Likely follows similar one-pot protocols as described in , using catalysts like ceric ammonium nitrate (CAN) under reflux conditions .
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one
- Key Differences : Features a thioether linkage and a pyrrole ring instead of isoxazole and triazole-piperidine.
- Implications :
Imidazole-Triazole Hybrids (e.g., C1 in )
- Key Differences : Combines imidazole and triazole rings instead of isoxazole-triazole.
- Implications :
- Metabolic Stability : Imidazoles are prone to CYP450-mediated oxidation, whereas triazoles exhibit superior stability, favoring the target compound for prolonged activity .
- Synthetic Complexity : Imidazole synthesis requires multi-step protocols (e.g., ), whereas isoxazole derivatives may simplify production .
Physicochemical and Pharmacokinetic Properties
Notes:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Use ethanol as a reflux medium for condensation reactions involving heterocyclic precursors (e.g., oxazole and triazole derivatives). Recrystallization from a DMF–EtOH (1:1) mixture improves purity . Monitor reaction progress via TLC or HPLC, adjusting reflux duration (typically 2–6 hours) based on precursor reactivity.
- Key Considerations : Ensure anhydrous conditions to avoid side reactions, and characterize intermediates via NMR and mass spectrometry .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Employ single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry, particularly the oxazole-triazole-piperidine linkage. Pair with spectroscopic techniques (e.g., / NMR, IR) to verify functional groups .
- Data Interpretation : Compare experimental crystallographic data (e.g., bond angles, torsion angles) with computational models (DFT or molecular mechanics) to resolve ambiguities .
Advanced Research Questions
Q. How can theoretical frameworks guide the investigation of this compound’s bioactivity or physicochemical properties?
- Methodology : Link hypotheses to existing conceptual frameworks (e.g., structure-activity relationships for heterocyclic compounds or pharmacokinetic models for CNS-targeting molecules). Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .
- Experimental Design : Prioritize in vitro assays (e.g., enzyme inhibition, cell viability) aligned with computational predictions. For example, test acetylcholinesterase inhibition if docking suggests affinity for its active site .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?
- Methodology : Perform systematic error analysis (e.g., purity verification via HPLC, solvent effects on assay outcomes). Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Case Study : If bioactivity varies between studies, assess whether differences in stereochemistry (e.g., piperidine conformation) or solvent polarity (DMF vs. aqueous buffers) alter compound behavior .
Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?
- Methodology : Adopt a tiered approach:
Lab-scale : Measure hydrolysis/photolysis rates under controlled conditions (pH, UV exposure).
Ecosystem modeling : Use partition coefficients (logP) and soil adsorption data to predict bioaccumulation risks .
- Data Integration : Correlate abiotic stability (e.g., half-life in water) with toxicity assays (e.g., Daphnia magna mortality) to assess environmental risk .
Methodological Challenges and Solutions
Q. What experimental designs are optimal for studying structure-property relationships in derivatives of this compound?
- Design : Use split-plot or factorial designs to evaluate substituent effects (e.g., methyl vs. phenyl groups on the oxazole ring). Randomize blocks to control for batch variability in synthesis .
- Example : A split-plot design could test piperidine substituents (main plot) and triazole modifications (subplot) across four replicates to identify synergistic effects .
Q. How can researchers address solubility limitations in biological assays?
- Solutions :
- Co-solvents : Use DMSO (<1% v/v) to enhance aqueous solubility while minimizing cytotoxicity.
- Prodrug strategies : Modify the ethanone moiety (e.g., esterification) to improve bioavailability .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
